molecular formula C14H12BrNO2S B11955745 2-Amino-6-bromo-8h-1-thia-cyclopenta[a]indene-3-carboxylic acid ethyl ester

2-Amino-6-bromo-8h-1-thia-cyclopenta[a]indene-3-carboxylic acid ethyl ester

Cat. No.: B11955745
M. Wt: 338.22 g/mol
InChI Key: HFCZZIISZKKSIO-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-8h-1-thia-cyclopenta[a]indene-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a bromine atom, an amino group, and a thia-cyclopentaindene core.

Preparation Methods

The synthesis of 2-Amino-6-bromo-8h-1-thia-cyclopenta[a]indene-3-carboxylic acid ethyl ester typically involves multiple stepsThe final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

2-Amino-6-bromo-8h-1-thia-cyclopenta[a]indene-3-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives .

Scientific Research Applications

2-Amino-6-bromo-8h-1-thia-cyclopenta[a]indene-3-carboxylic acid ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-8h-1-thia-cyclopenta[a]indene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its binding affinity to target proteins and enzymes. The thia-cyclopentaindene core contributes to its overall stability and reactivity. These interactions can lead to the modulation of various biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

2-Amino-6-bromo-8h-1-thia-cyclopenta[a]indene-3-carboxylic acid ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H12BrNO2S

Molecular Weight

338.22 g/mol

IUPAC Name

ethyl 2-amino-6-bromo-4H-indeno[2,1-b]thiophene-1-carboxylate

InChI

InChI=1S/C14H12BrNO2S/c1-2-18-14(17)12-11-9-4-3-8(15)5-7(9)6-10(11)19-13(12)16/h3-5H,2,6,16H2,1H3

InChI Key

HFCZZIISZKKSIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C3=C(C2)C=C(C=C3)Br)N

Origin of Product

United States

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